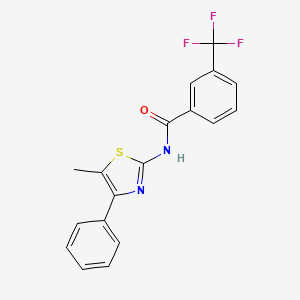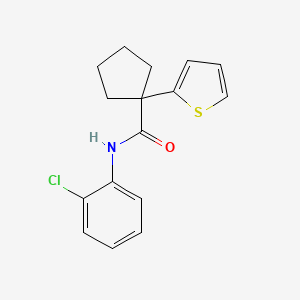
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MT-119, is a small molecule that has been widely studied in recent years due to its potential therapeutic properties. While MT-119 has been shown to have a variety of biological activities, its exact mechanism of action and biochemical and physiological effects remain largely unknown.
Aplicaciones Científicas De Investigación
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In particular, it has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. Additionally, it has been studied for its potential to inhibit the growth of various types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mecanismo De Acción
The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is still not fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and tumor growth. Additionally, this compound has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). Inhibition of these transcription factors has been shown to reduce inflammation and tumor growth as well.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tumor growth in various types of cancer. Additionally, it has been shown to reduce oxidative stress and inhibit the growth of various types of bacteria. Finally, it has also been shown to have neuroprotective and cardioprotective effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments is that it is a small molecule, making it easy to synthesize and purify. Additionally, it has a wide range of potential therapeutic applications, making it a useful tool for studying various diseases. However, there are some limitations to using this compound in lab experiments. For example, its exact mechanism of action is still not fully understood, making it difficult to study in detail. Additionally, its effects on humans have not yet been studied, making it difficult to determine its potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide research. First, further studies are needed to better understand its exact mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications in humans. Finally, further studies are needed to explore its potential to inhibit the growth of various types of bacteria.
Métodos De Síntesis
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can be synthesized through a variety of methods, including the reaction of 5-methyl-4-phenyl-1,3-thiazol-2-amine with trifluoromethylbenzoyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in a white crystalline solid. The product can then be purified by recrystallization or column chromatography, depending on the desired purity.
Propiedades
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-11-15(12-6-3-2-4-7-12)22-17(25-11)23-16(24)13-8-5-9-14(10-13)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKXLNBISJYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)


![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)
![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)
![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)
![3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579786.png)